2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane
CAS No.: 1346597-53-2
Cat. No.: VC0090078
Molecular Formula: C10H11FO4S
Molecular Weight: 246.252
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346597-53-2 |
|---|---|
| Molecular Formula | C10H11FO4S |
| Molecular Weight | 246.252 |
| IUPAC Name | 2-(2-fluoro-4-methylsulfonylphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H11FO4S/c1-16(12,13)7-2-3-8(9(11)6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
| Standard InChI Key | PIOWQEXPUUWWKL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C2OCCO2)F |
Introduction
2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is a synthetic organic compound with the CAS number 1346597-53-2. It is characterized by its molecular formula, C10H11FO4S, and a molecular weight of 246.255 g/mol . This compound is part of a broader class of dioxolanes, which are known for their versatility in organic synthesis and potential applications in pharmaceuticals.
Synthesis and Applications
While specific synthesis methods for 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane are not detailed in the available literature, compounds of this nature are generally synthesized through reactions involving phenyl derivatives and dioxolane rings. The presence of a methylsulfonyl group and a fluorine atom suggests potential applications in medicinal chemistry, where such functional groups are often used to modulate biological activity.
Research Findings and Future Directions
While direct research findings on 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane are scarce, related compounds have shown promise in various fields. For example, fluorinated phenyl derivatives are commonly used in the design of new pharmaceutical agents due to their favorable drug-like properties . Future research could focus on exploring the biological activity of this compound and its potential applications in medicinal chemistry.
Suppliers and Availability
2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is available from various suppliers, including Apollo Scientific, with purity levels typically ranging from 95% to 98% . The compound is often used in research and development settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume